Navigating the Synthesis and Application of Boc-Protected Bromopropyl Piperidines: A Technical Guide
Navigating the Synthesis and Application of Boc-Protected Bromopropyl Piperidines: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of this ring with reactive linkers is a cornerstone of modern drug discovery, enabling the construction of complex molecules such as targeted protein degraders. This guide provides a comprehensive technical overview of tert-butyl-protected bromopropyl piperidines, essential building blocks in synthetic chemistry.
A critical point of clarification must be addressed at the outset. The query for "tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate" reveals significant ambiguity in public databases, with no consistently assigned CAS number or robust, verifiable analytical data. In contrast, its constitutional isomer, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate , is a well-characterized, commercially available compound with the assigned CAS number 164149-27-3 .
To ensure scientific integrity and provide actionable, verifiable information, this guide will focus exclusively on the latter, well-documented 4-substituted isomer. We will delve into its chemical properties, provide a robust, scientifically-grounded synthetic protocol, explore its critical application as a linker in Proteolysis Targeting Chimeras (PROTACs), and detail necessary safety and handling procedures. The principles and methodologies discussed herein offer a foundational understanding applicable to related piperidine-based reagents.
Compound Profile: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
The subject of this guide, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, is a bifunctional molecule. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to prevent its participation in nucleophilic reactions while increasing solubility in organic solvents. The Boc group can be readily removed under acidic conditions. The terminal primary alkyl bromide provides a reactive handle for nucleophilic substitution, making this compound an ideal linker for covalently attaching the piperidine scaffold to other molecules.
Table 1: Physicochemical and Identification Properties [1][2]
| Property | Value |
| CAS Number | 164149-27-3 |
| Molecular Formula | C₁₃H₂₄BrNO₂ |
| Molecular Weight | 306.24 g/mol |
| IUPAC Name | tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate |
| Appearance | Off-white crystalline powder or solid/liquid |
| Boiling Point | 349.8 ± 15.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| LogP | 3.47 |
| Storage | Sealed in a dry environment, 2-8°C |
Synthesis and Mechanism
The synthesis of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a multi-step process that begins with a commercially available starting material, 4-piperidineethanol. The synthetic pathway involves the protection of the piperidine nitrogen, followed by the conversion of the hydroxyl group to a bromide.
Synthetic Workflow
The logical flow for the synthesis involves two primary transformations: Boc protection and subsequent bromination.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from standard organic synthesis procedures for similar transformations.
Step 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
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Reaction Setup: To a solution of 4-piperidineethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).
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Boc Protection: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected intermediate as a clear oil or white solid.
Step 2: Synthesis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
This step is a conceptual extension from the synthesis of the corresponding aldehyde, which would typically involve an oxidation followed by a Wittig-type reaction and subsequent hydrobromination or reduction and bromination. A more direct, albeit different chain length, analog is the Appel reaction.
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Reaction Setup: Dissolve the alcohol intermediate, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq), and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Appel Reaction: Cool the solution to 0°C. Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the conversion by TLC.
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Work-up: Concentrate the reaction mixture in vacuo. Add a non-polar solvent like hexanes or diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with more of the non-polar solvent.
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Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product.
Application in Drug Discovery: A PROTAC Linker
A primary and highly relevant application of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is its use as a building block for PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3]
A PROTAC molecule consists of three components:
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A ligand that binds to the target POI.
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A ligand that binds to an E3 ubiquitin ligase.
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A chemical linker that connects the two ligands.
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Caption: Role of the linker in PROTAC-mediated protein degradation.
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate serves as a versatile scaffold for constructing these linkers. The terminal bromide allows for facile attachment to a nucleophilic site on either the POI-binding ligand or the E3-binding ligand. The Boc-protected piperidine can be deprotected and further functionalized, or the piperidine ring itself can be part of the final linker structure, providing a degree of conformational rigidity.
Analytical Characterization
While specific, verified spectra for this exact compound are not available in the cited public literature, a competent analytical chemist can predict the characteristic signals in ¹H and ¹³C NMR spectroscopy based on its structure.
Table 2: Predicted NMR Spectral Data
| Spectrum | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Assignment |
| ¹H NMR | ~ 4.05 (br s, 2H) | -CH₂- adjacent to Boc-N |
| ~ 3.40 (t, 2H) | -CH₂-Br | |
| ~ 2.65 (t, 2H) | -CH₂- adjacent to Boc-N | |
| ~ 1.85 (m, 2H) | -CH₂-CH₂-Br | |
| ~ 1.65 (d, 2H) | Piperidine ring protons | |
| ~ 1.45 (s, 9H) | tert-butyl protons (-C(CH₃)₃) | |
| ~ 1.30 (m, 1H) | Piperidine ring proton (CH) | |
| ~ 1.10 (m, 2H) | Piperidine ring protons | |
| ¹³C NMR | ~ 154.8 | Carbonyl carbon (C=O) of Boc group |
| ~ 79.2 | Quaternary carbon of tert-butyl group | |
| ~ 44.5 | -CH₂- adjacent to Boc-N | |
| ~ 36.5 | Piperidine CH | |
| ~ 35.5 | -CH₂-CH₂Br | |
| ~ 33.8 | -CH₂-Br | |
| ~ 32.2 | Piperidine ring CH₂ | |
| ~ 28.4 | Methyl carbons of tert-butyl group |
Note: These are predicted values. Actual spectra should be acquired for verification.
Safety and Handling
As a laboratory chemical, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate must be handled with appropriate care, following standard safety protocols.
GHS Hazard Information: [1]
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Signal Word: Warning
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Pictograms: GHS07 (Exclamation Mark)
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling and Storage Recommendations:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1] Keep away from oxidizing agents.
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Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Avoid generating dust if it is in solid form.
Conclusion
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate (CAS: 164149-27-3) is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring an orthogonal protecting group and a reactive alkyl halide, makes it particularly suitable for the construction of linkers in advanced therapeutic modalities like PROTACs. While the landscape of chemical identifiers can present ambiguities, as seen with its 3-substituted isomer, a focus on well-documented reagents is paramount for reproducible and reliable research. This guide provides the foundational knowledge for the safe and effective use of this important synthetic intermediate, empowering researchers to advance their drug discovery programs.
References
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Cova Pharm. CAS No.164149-27-3 - tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate. [Link]
